molecular formula C10H20O B1582152 4-Decanone CAS No. 624-16-8

4-Decanone

Cat. No.: B1582152
CAS No.: 624-16-8
M. Wt: 156.26 g/mol
InChI Key: MKJDUHZPLQYUCB-UHFFFAOYSA-N
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Description

It has the molecular formula C₁₀H₂₀O and a molecular weight of 156.27 g/mol . This compound is characterized by a linear carbon backbone of ten carbon atoms with a ketone functional group at the fourth position. It is a liquid at room temperature and has a characteristic fruity, floral odor .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Decanone can be synthesized through the oxidation of the corresponding secondary alcohol, decanol. The oxidation process typically uses catalysts such as chromic acid or manganese dioxide to facilitate the conversion of the alcohol to the ketone . Another method involves the ozonization of alkenes followed by oxidative cleavage of the resulting 1,2-diols .

Industrial Production Methods: In an industrial setting, this compound is produced via the oxidation of decanol using chromic acid or manganese dioxide as catalysts. The reaction conditions are carefully controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Decanone undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids.

    Reduction: It can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Chromic acid, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Grignard reagents, organolithium compounds.

Major Products Formed:

    Oxidation: Decanoic acid.

    Reduction: Decanol.

    Substitution: Various substituted ketones depending on the nucleophile used.

Scientific Research Applications

4-Decanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Decanone involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon. This interaction can lead to the formation of various adducts and intermediates, which can further undergo different chemical transformations .

Comparison with Similar Compounds

    2-Decanone: Another ketone with the carbonyl group at the second position.

    3-Decanone: A ketone with the carbonyl group at the third position.

    5-Decanone: A ketone with the carbonyl group at the fifth position.

Uniqueness of 4-Decanone: this compound is unique due to the position of its carbonyl group, which influences its reactivity and the types of reactions it can undergo. The position of the carbonyl group also affects its physical properties, such as boiling point and solubility .

Properties

IUPAC Name

decan-4-one
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InChI

InChI=1S/C10H20O/c1-3-5-6-7-9-10(11)8-4-2/h3-9H2,1-2H3
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InChI Key

MKJDUHZPLQYUCB-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H20O
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DSSTOX Substance ID

DTXSID40211451
Record name 4-Decanone
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Molecular Weight

156.26 g/mol
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Physical Description

Clear colorless liquid; [Acros Organics MSDS]
Record name 4-Decanone
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CAS No.

624-16-8
Record name 4-Decanone
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Record name 4-Decanone
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Record name 4-Decanone
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Record name Decan-1-oyl chloride
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Record name 4-DECANONE
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Synthesis routes and methods I

Procedure details

A mixture of 5.68 parts of 1,3-dihydro-1-(3-hydroxypropyl)-5-methyl-2H-benzimidazol-2-one methanesulfonate, 4.62 parts of 1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one, 3.7 parts of sodium carbonate and 45 parts of N,N-dimethylformamide is stirred for 1 hour at 60° C. The reaction mixture is cooled and poured onto water. The precipitated product is filtered off and purified by column-chromatography over silica gel using a mixture of trichloromethane and 10% of methanol as eluent. The pure fractions are collected and the eluent is evaporated. The residue is crystallized from a mixture of N,N-dimethylformamide and water, yielding 2 parts (24%) of 8-[3-(1,3-dihydro-5-methyl-2-oxo-2H-benzimidazol-1-yl)propyl]-1-phenyl-1,3,8-triazaspiro[4,5[decan-4-one; mp. 255.5° C.
Name
1,3-dihydro-1-(3-hydroxypropyl)-5-methyl-2H-benzimidazol-2-one methanesulfonate
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Synthesis routes and methods II

Procedure details

The procedure of Example 1 was repeated, except that a mixture of 1-decanol (0.5 millimole) and 4-decanol (0.5 millimole) was used instead of 1-decanol, to give 1-decanal (yield 83%), and 4-decanone (yield 3%).
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83%
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3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 4-Decanone?

A1: this compound is an aliphatic ketone. Its molecular formula is C10H20O, and its molecular weight is 156.26 g/mol. While specific spectroscopic data isn't detailed in the provided abstracts, techniques like Proton Nuclear Magnetic Resonance (PMR) and Infrared (IR) spectroscopy are commonly employed for structural analysis of such compounds [].

Q2: Has this compound been used in the synthesis of other compounds?

A2: Yes, this compound serves as a starting material in various chemical syntheses. For example, it's a precursor in synthesizing 4-hydroxy-4-vinyldecane [, ]. Researchers have also explored its use in preparing 1-acetoxy-1-methoxy-4-decanone, which can be further converted to 2-amyl-2-cyclopentenone [].

Q3: What is known about the applications of this compound in food chemistry?

A3: Research indicates that this compound is a volatile compound found in germinated brown rice []. Its presence, alongside other aldehydes and alkanes, contributes to the overall aroma profile of this food product. Understanding the volatile compound profile of foods like germinated brown rice is crucial for flavor analysis and potential product development.

Q4: Are there any known enzymatic reactions involving this compound?

A4: Yes, research highlights the use of enzymes for the optical resolution of α,α-difluoro-β-hydroxyketones []. Specifically, lipase MY has been successfully employed to enantioselectively hydrolyze the acetate derivative of 3,3-difluoro-2-hydroxy-4-decanone, yielding optically active forms of the compound. This enzymatic approach is valuable for obtaining enantiomerically pure compounds.

Q5: Is this compound relevant to natural product synthesis?

A5: Yes, the synthesis of aplydactone, a complex marine natural product, involves a tricyclic-[4.2.0.03,8]-4-decanone system []. The unique structure of aplydactone, containing this strained ring system, has attracted significant attention from synthetic chemists, with this compound derivatives being explored in its synthesis.

Q6: What safety concerns are associated with handling this compound?

A6: While the provided abstracts don't detail specific safety data for this compound, it's crucial to highlight a tragic incident involving this compound. A research assistant at UCLA suffered fatal injuries from a chemical fire while scaling up a reaction using this compound as a starting material [, ]. This incident underscores the critical importance of rigorous safety protocols and risk assessment when working with any chemical, even those perceived as relatively benign.

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